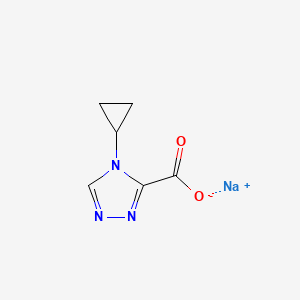![molecular formula C9H10ClNO5S B3002522 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid CAS No. 848290-18-6](/img/structure/B3002522.png)
4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid is a useful research compound. Its molecular formula is C9H10ClNO5S and its molecular weight is 279.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Kinetics and Hydrolysis Mechanism Studies
- Research has focused on understanding the kinetics and hydrolysis mechanisms of related compounds, such as chlorsulfuron and metsulfuron-methyl. These studies are crucial for understanding the environmental fate and behavior of these substances, particularly in acidic media. Hydrolysis of these compounds leads to various reaction products, which are important for environmental assessments (Hemmamda, Calmon, & Calmon, 1994).
Toxicity Assessment
- Toxicological studies have been conducted to evaluate the effects of benzoic acid derivatives, including 4-chlorobenzoic acid, on biological organisms. These studies are pivotal in determining the safety and potential risks associated with the use of these chemicals (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).
Carbonic Anhydrase Inhibition
- 4-Chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid derivatives have been studied for their potential as carbonic anhydrase inhibitors. These inhibitors have applications in treating conditions like glaucoma by reducing intraocular pressure (Mincione et al., 2001).
Biodegradation Studies
- The biodegradation pathways of related compounds, such as chlorimuron-ethyl, have been studied, revealing various degradation products and potential environmental impacts. Understanding these pathways is essential for developing effective strategies to mitigate the environmental presence of these substances (Li et al., 2016).
Synthesis and Characterization
- Research has been conducted on the synthesis and characterization of related compounds, providing valuable insights into the chemical properties and potential applications of these derivatives (Lomov, 2019).
Dopant Studies for Polyaniline
- Benzoic acid derivatives, including chloro- and methoxy-substituted benzoic acids, have been investigated as dopants for polyaniline. These studies are significant for the development of advanced materials with potential applications in electronics and other fields (Amarnath & Palaniappan, 2005).
Propiedades
IUPAC Name |
4-chloro-3-[methoxy(methyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO5S/c1-11(16-2)17(14,15)8-5-6(9(12)13)3-4-7(8)10/h3-5H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTKERCANIFNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(OC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)



![Methyl 4,5-dimethyl-2-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)thiophene-3-carboxylate](/img/structure/B3002449.png)
![3-[(4-chlorophenyl)sulfonyl]-N-(4-ethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3002450.png)
![N-(3-(ethyl(phenyl)amino)propyl)-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3002451.png)

![[(4As,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-(5-chloro-6-fluoropyridin-3-yl)methanone](/img/structure/B3002455.png)
![Methyl 3-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-oxobutyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B3002456.png)
![2-imino-1-(2-methoxyethyl)-5-oxo-N-(pyridin-3-ylmethyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B3002457.png)

![Methyl 2-[[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl]amino]benzoate](/img/structure/B3002460.png)
![Ethyl 6-(4-aminophenyl)imidazo[2,1-B][1,3]thiazole-3-carboxylate](/img/structure/B3002461.png)
